

An In-depth Technical Guide to Diallyl Malonate (CAS 1797-75-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl malonate*

Cat. No.: *B160601*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl malonate (CAS Number 1797-75-7) is a diester of malonic acid and allyl alcohol.^{[1][2]} As a member of the malonic ester family, it serves as a versatile C3 synthon in organic synthesis. Its bifunctional nature, possessing both the reactive methylene group characteristic of malonates and two terminal alkene functionalities, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its potential applications in research and development.

Physicochemical and Spectroscopic Data

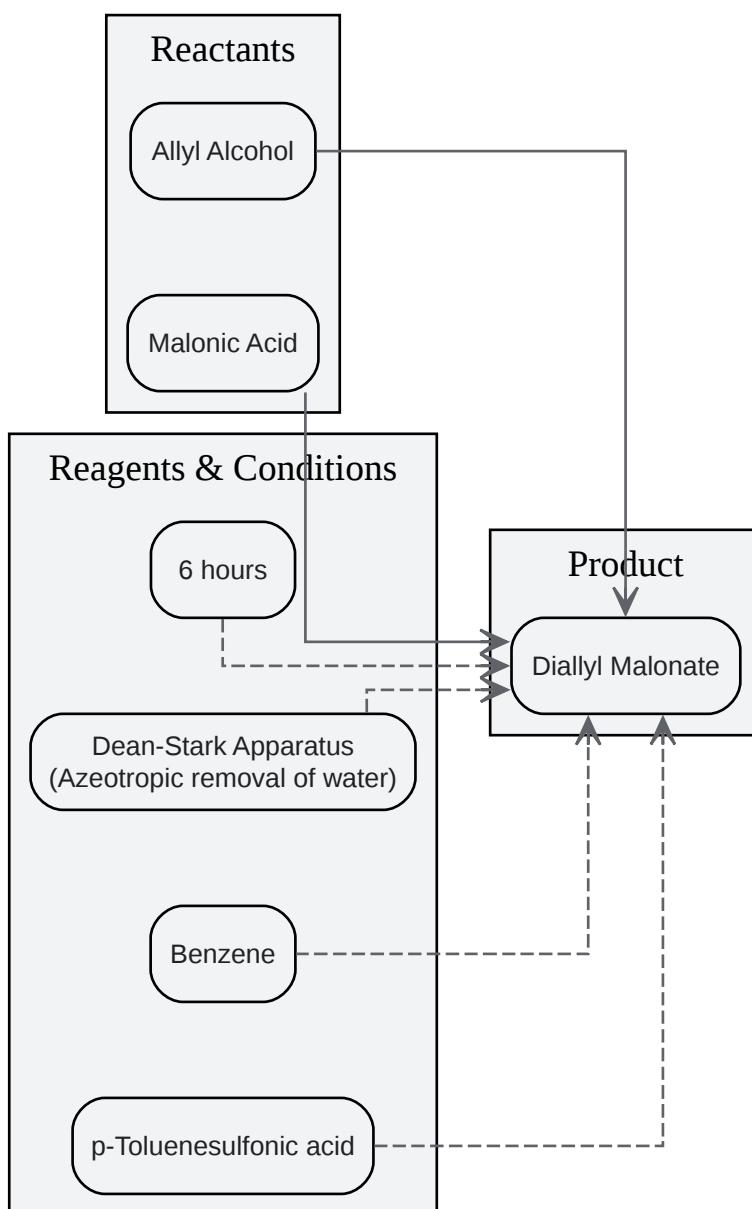
A summary of the key physicochemical and spectroscopic properties of **diallyl malonate** is presented below for easy reference.

Table 1: Physicochemical Properties of Diallyl Malonate

Property	Value	Source
CAS Number	1797-75-7	[1] [3]
Molecular Formula	C ₉ H ₁₂ O ₄	[1]
Molecular Weight	184.19 g/mol	[1]
IUPAC Name	bis(prop-2-enyl) propanedioate	[3]
Synonyms	Diallyl propanedioate, Malonic acid diallyl ester	[1] [3]
Appearance	Not explicitly stated, but related malonates are colorless liquids.	
Storage Temperature	2-8°C	[2]

Table 2: Spectroscopic Data of Diallyl Malonate

Technique	Data	Source
¹ H NMR	Spectral data available but requires specific software to view.	[4]
¹³ C NMR	Spectral data available but requires specific software to view.	[3]
Mass Spectrometry	Kovats Retention Index, Standard non-polar: 1178	[3]
Infrared (IR) Spectroscopy	Spectral data available but requires specific software to view.	[3]


Synthesis of Diallyl Malonate

Diallyl malonate can be synthesized through several methods, with the direct esterification of malonic acid being a common approach.

Experimental Protocol: Synthesis from Malonic Acid and Allyl Alcohol

This protocol details the synthesis of **diallyl malonate** via Fischer esterification of malonic acid with allyl alcohol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diallyl Malonate** via Fischer Esterification.

Materials:

- Malonic acid
- Allyl alcohol
- p-Toluenesulfonic acid
- Benzene
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for flash chromatography
- Ethyl acetate/hexane solvent system for chromatography

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), and p-toluenesulfonic acid (0.11 g, 0.64 mmol) in 50 mL of benzene.
- Heat the reaction mixture to reflux and collect the water azeotropically using the Dean-Stark apparatus for 6 hours.
- After 6 hours, cool the reaction mixture to room temperature.
- Add 50 mL of diethyl ether to the reaction solution.
- Wash the organic phase with saturated aqueous NaHCO_3 solution (2 x 15 mL) followed by brine (1 x 15 mL).

- Dry the organic phase over anhydrous Na_2SO_4 .
- Remove the solvent under reduced pressure to obtain a yellow oil as the crude product.
- Purify the crude product by flash chromatography on a silica column using an ethyl acetate/hexane solvent system.

Reactions of Diallyl Malonate

The reactivity of **diallyl malonate** is characterized by the presence of both the active methylene group and the terminal allyl groups.

Reactions Involving the Active Methylene Group

Similar to other malonic esters, the α -protons of **diallyl malonate** are acidic and can be readily deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

- Alkylation: Reaction with alkyl halides to introduce one or two alkyl substituents at the α -position.
- Acylation: Reaction with acyl chlorides or anhydrides to form α -acyl derivatives.
- Michael Addition: Conjugate addition to α,β -unsaturated carbonyl compounds.

Reactions Involving the Allyl Groups

The two terminal double bonds of **diallyl malonate** are susceptible to a range of reactions common to alkenes, such as:

- Polymerization: **Diallyl malonate** can serve as a monomer in polymerization reactions, particularly in the formation of cross-linked polymers.
- Palladium-Catalyzed Reactions: The allyl groups are excellent substrates for various palladium-catalyzed transformations, including allylic substitution reactions.^[5]
- Cycloaddition Reactions: The double bonds can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.

Applications of Diallyl Malonate

Diallyl malonate is a valuable building block in organic synthesis and polymer chemistry.

Use in Organic Synthesis

Its ability to undergo reactions at both the active methylene position and the allyl groups makes it a versatile intermediate for the synthesis of more complex molecules. It can be used to construct carbocyclic and heterocyclic ring systems. While specific examples in the synthesis of active pharmaceutical ingredients (APIs) are not widely documented in publicly available literature, its structural motifs are relevant to drug design. Malonic acid and its esters are precursors to barbiturates and other pharmaceuticals, suggesting a potential, though underexplored, role for **diallyl malonate** in medicinal chemistry.

Use in Polymer Chemistry

The presence of two polymerizable allyl groups makes **diallyl malonate** a useful monomer and cross-linking agent in the synthesis of polymers. These polymers can have tailored properties for various applications.

Safety and Handling

Diallyl malonate is classified as an irritant.^[3] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[3]
- Precautionary Measures: Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

Conclusion

Diallyl malonate is a versatile and reactive molecule with significant potential in organic synthesis and polymer science. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for researchers. While its direct application in drug development is not yet well-established in the literature, its structural features suggest it could

be a useful precursor for the synthesis of novel bioactive compounds. Further research into the reactivity and biological evaluation of **diallyl malonate** and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Diallyl malonate | 1797-75-7 [sigmaaldrich.com]
- 3. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1797-75-7|Diallyl malonate|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diallyl Malonate (CAS 1797-75-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160601#diallyl-malonate-cas-number-1797-75-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com